

# An In-depth Technical Guide to 6-Methoxypyridine-3,4-diamine

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## Compound of Interest

Compound Name: 6-Methoxypyridine-3,4-diamine

Cat. No.: B137747

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

**6-Methoxypyridine-3,4-diamine** is a substituted pyridine derivative with a unique arrangement of functional groups that makes it a compound of significant interest in medicinal chemistry and materials science.[1] Characterized by a pyridine ring functionalized with a methoxy group and two adjacent amine groups, this molecule serves as a versatile building block for the synthesis of novel heterocyclic compounds.[1] Its structural features, particularly the ortho-diamine moiety, allow for diverse chemical transformations and interactions with biological targets.[1] This document provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signature, synthesis, and potential applications of **6-Methoxypyridine-3,4-diamine**, supported by detailed experimental protocols and logical workflows.

## Molecular Structure and Identifiers

The fundamental identity of **6-Methoxypyridine-3,4-diamine** is established by its molecular formula,  $C_6H_9N_3O$ , and a molecular weight of approximately 139.16 g/mol.[1][2] The core structure consists of a pyridine ring with a methoxy group at the 6-position and amino groups at the 3 and 4-positions.[1] This specific substitution pattern is key to its chemical reactivity and potential biological activity.[1]

Identifier	Value
IUPAC Name	6-methoxypyridine-3,4-diamine[1][2]
CAS Number	127356-26-7[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> O[1][2][3]
Molecular Weight	139.16 g/mol [1][2]
Canonical SMILES	<chem>COC1=NC=C(C(=C1)N)N</chem> [1]
InChI	InChI=1S/C6H9N3O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9)[1][2]
InChI Key	JQDQH TDJYOWQQ-UHFFFAOYSA-N[1][2]
MDL Number	MFCD09744015[2][3]
PubChem CID	10214396[2]

## Physicochemical and Safety Data

The known physicochemical properties of **6-Methoxypyridine-3,4-diamine** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

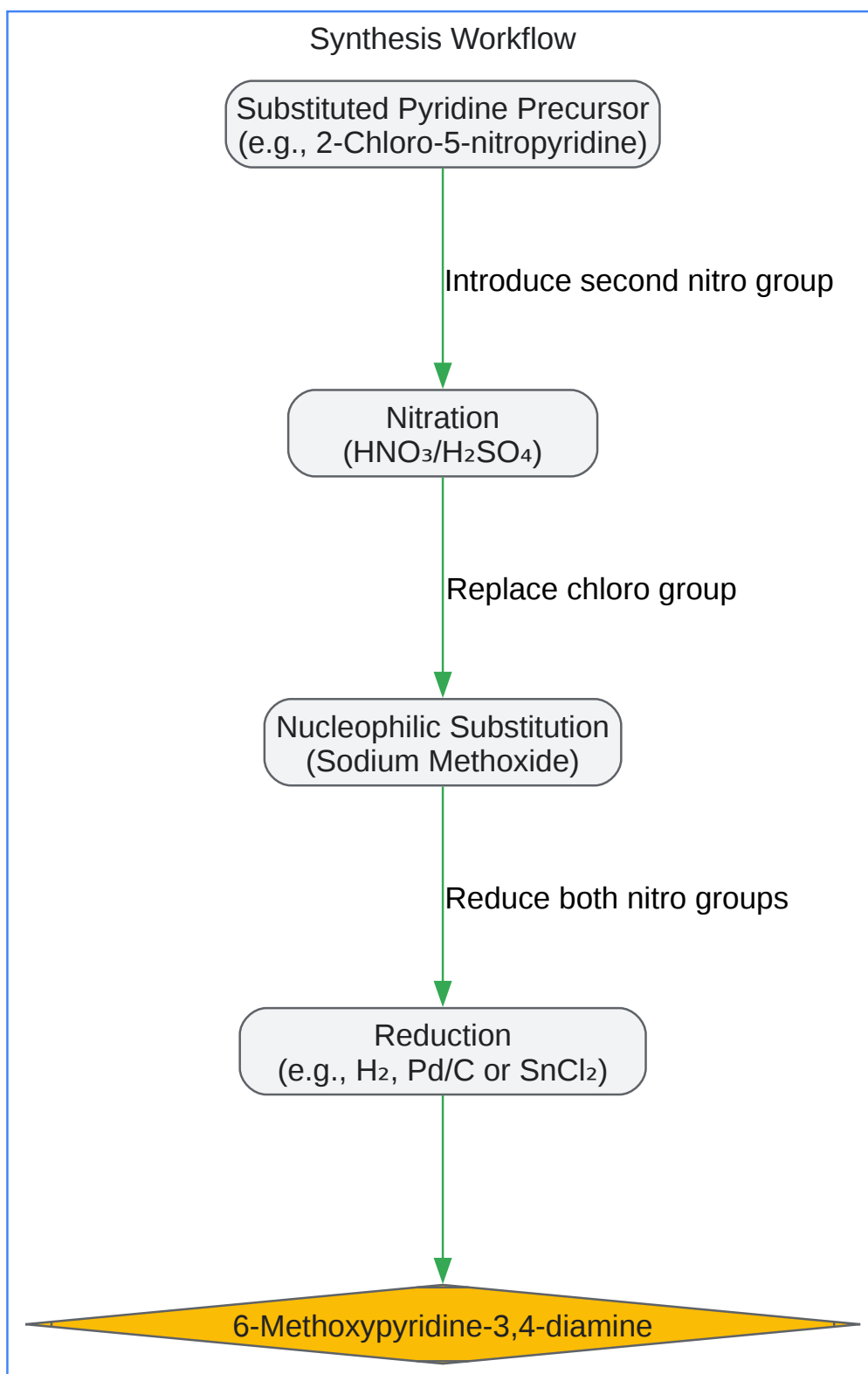
Property	Value
Boiling Point	368.23 °C at 760 mmHg[2]
Density	1.251 g/cm <sup>3</sup> [2]
Flash Point	176.5 °C[2]

Safety and Handling: **6-Methoxypyridine-3,4-diamine** is associated with the following hazard statements, requiring appropriate safety precautions in a laboratory setting.

GHS Pictogram	Signal Word	Hazard Statements	Precautionary Statements
GHS07 (Exclamation Point)[2]	Warning[2]	H302: Harmful if swallowed.[2] H315: Causes skin irritation. [2] H320: Causes eye irritation.[2] H335: May cause respiratory irritation.[2]	P261, P280, P301+P312, P302+P352, P305+P351+P338[2]

## Synthesis Pathway

The synthesis of **6-Methoxypyridine-3,4-diamine** can be achieved through multi-step synthetic routes.[1] A common strategy involves the introduction of nitro groups onto a functionalized pyridine ring, followed by reduction. A generalized workflow for synthesizing substituted diaminopyridines often starts with a di-substituted pyridine precursor.



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A generalized multi-step synthesis workflow.

## Spectroscopic Characterization

Structural elucidation of **6-Methoxypyridine-3,4-diamine** relies on a combination of spectroscopic techniques. While specific experimental spectra are proprietary or not widely published, the expected features can be predicted based on the molecule's functional groups.

### 4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the two amine groups, and the methyl protons of the methoxy group. The aromatic protons will appear in the downfield region (typically 6.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The amine protons often appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. The methoxy group protons will be a sharp singlet, typically around 3.5-4.0 ppm.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (~100-160 ppm). The carbon attached to the methoxy group will be significantly downfield. The methyl carbon of the methoxy group will appear in the upfield region (typically 50-60 ppm). Techniques like DEPT can be used to distinguish between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  carbons.[\[4\]](#)

4.2. Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present.[\[5\]](#)

- N-H Stretching: The two amino groups will give rise to characteristic stretches in the 3200-3500  $\text{cm}^{-1}$  region. Primary amines typically show two bands (symmetric and asymmetric stretching).
- C-H Stretching: Aromatic C-H stretches will appear just above 3000  $\text{cm}^{-1}$ , while the  $\text{sp}^3$  C-H stretch of the methoxy group will be just below 3000  $\text{cm}^{-1}$ .
- C=N and C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1650  $\text{cm}^{-1}$  region.

- C-O Stretching: A strong absorption corresponding to the C-O stretch of the aryl ether will be present in the 1200-1275  $\text{cm}^{-1}$  range.[6]

#### 4.3. Mass Spectrometry (MS)

- Electron Impact (EI-MS): This technique will show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound ( $m/z = 139$ ). High-resolution mass spectrometry can confirm the elemental composition ( $\text{C}_6\text{H}_9\text{N}_3\text{O}$ ).[4] Fragmentation patterns can provide further structural information.

## Experimental Protocols

This section provides standardized protocols for the characterization of **6-Methoxypyridine-3,4-diamine**.

#### 5.1. Protocol for NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer for the specific solvent.
  - Acquire a one-pulse  $^1\text{H}$  spectrum with a  $90^\circ$  pulse angle.
  - Set a spectral width of approximately 16 ppm, centered around 6 ppm.
  - Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
  - Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.

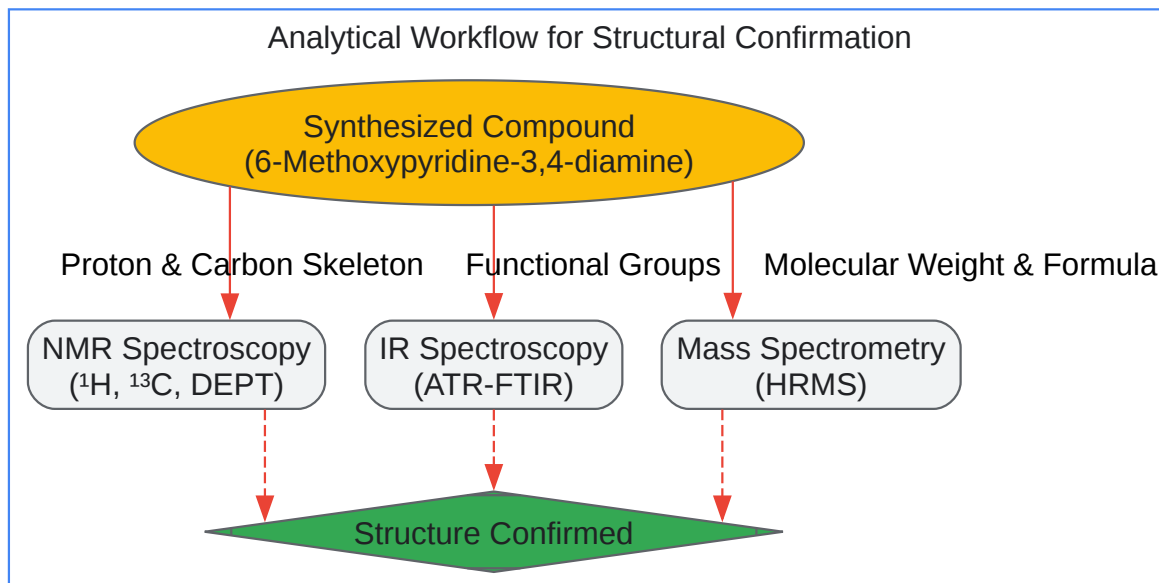
- Set a spectral width of approximately 240 ppm.
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- If necessary, perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> signals.

## 5.2. Protocol for IR Analysis

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Record a background spectrum of the empty ATR crystal.
  - Record the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

## 5.3. Protocol for Mass Spectrometry Analysis

- Sample Preparation (EI-MS): Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution in a volatile solvent.
- Data Acquisition:
  - Ionize the sample using a standard electron energy of 70 eV.
  - Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and key fragment ions.
  - For high-resolution analysis, use a suitable mass analyzer (e.g., TOF or Orbitrap) to determine the exact mass to four decimal places.



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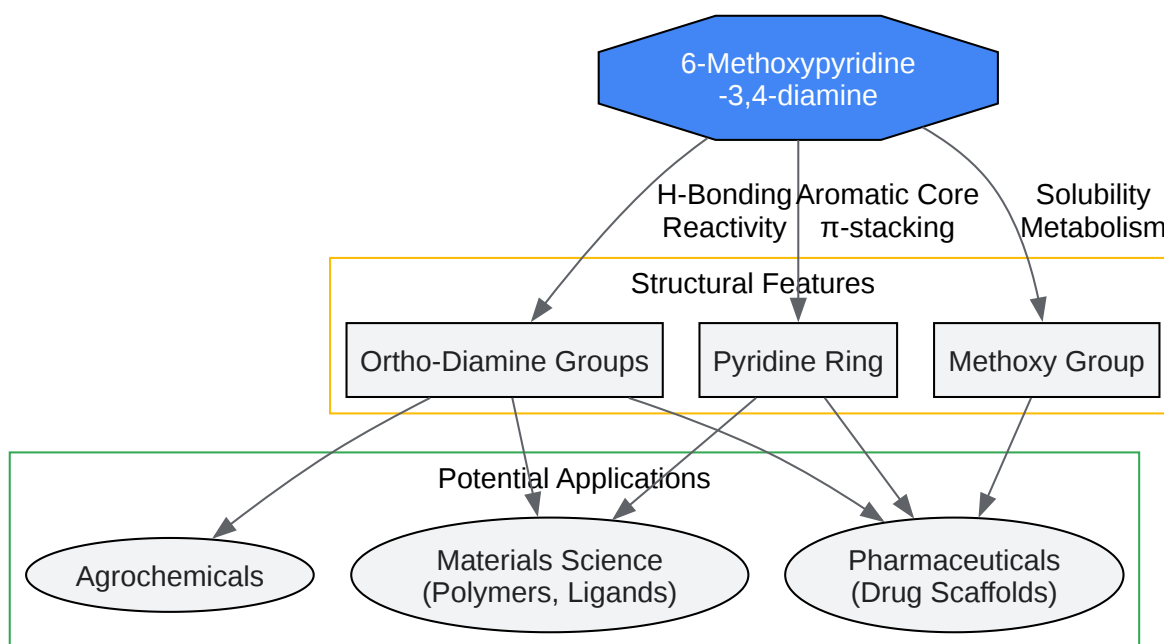
Workflow for spectroscopic characterization.

## Potential Applications and Research Interest

The unique molecular architecture of **6-Methoxypyridine-3,4-diamine** makes it a valuable scaffold in several areas of research and development.

- **Pharmaceutical Research:** The presence of two amine groups and a methoxy group suggests potential for developing new drugs.[1] The amine groups can participate in hydrogen bonding with biological targets, while the methoxy group can enhance solubility and bioavailability.[1] Derivatives have been investigated for their potential as antitumor, antimicrobial, and neuroprotective agents.[1]
- **Materials Science:** The aromatic ring and amine functionalities make it a useful building block for synthesizing new polymers or catalysts with specific optical or electronic properties.[1]
- **Agrochemicals:** It can be used as a precursor in the synthesis of agrochemicals for pest control or plant growth regulation.[1]





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Relationship between structure and applications.

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